Cas no 885275-72-9 (2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile)

2-Chloromethyl-imidazo[1,2-a]pyridine-6-carbonitrile is a versatile heterocyclic compound featuring a chloromethyl group and a nitrile functionality, making it a valuable intermediate in organic synthesis. Its imidazopyridine core offers structural diversity, enabling applications in pharmaceutical and agrochemical research. The reactive chloromethyl group facilitates further derivatization, while the electron-withdrawing nitrile enhances reactivity in nucleophilic substitution and cyclization reactions. This compound is particularly useful in the development of biologically active molecules, including potential drug candidates. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for researchers seeking to explore novel chemical scaffolds.
2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile structure
885275-72-9 structure
Product Name:2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile
CAS No:885275-72-9
MF:C9H6ClN3
MW:191.617040157318
MDL:MFCD06739268
CID:892816
PubChem ID:55255292
Update Time:2025-05-22

2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-CHLOROMETHYL-IMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE
    • 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile
    • 2-CHLOROMETHYLIMIDAZO[1,2-A]PYRIDINE-6-CARBONITRILE,
    • 2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile (ACI)
    • BS-17874
    • AB28999
    • SCHEMBL25774521
    • 885275-72-9
    • MFCD06739268
    • D82870
    • 2-Chloromethylimidazo[1,2-a]pyridine-6-carbonitrile
    • DB-077653
    • AKOS006292883
    • 2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile
    • MDL: MFCD06739268
    • Inchi: 1S/C9H6ClN3/c10-3-8-6-13-5-7(4-11)1-2-9(13)12-8/h1-2,5-6H,3H2
    • InChI Key: TVHZJWABGHPMQH-UHFFFAOYSA-N
    • SMILES: N#CC1=CN2C(=NC(CCl)=C2)C=C1

Computed Properties

  • Exact Mass: 191.02500
  • Monoisotopic Mass: 191.0250249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.09000
  • LogP: 1.94478

2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:885275-72-9)2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile
Order Number:A861987
Stock Status:in Stock
Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:33
Price ($):1397.0/372.0/181.0
Email:sales@amadischem.com

Additional information on 2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile

2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile (CAS No: 885275-72-9)

2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile is a versatile and intriguing compound with significant potential in various fields of chemistry and materials science. This compound, identified by the CAS number 885275-72-9, has garnered attention due to its unique structural features and promising applications. The molecule consists of an imidazo[1,2-a]pyridine core, which is a bicyclic structure with two nitrogen atoms, along with a chloromethyl group attached at the 2-position and a cyano group at the 6-position. These substituents contribute to the compound's reactivity, stability, and electronic properties.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery and chemical synthesis. The presence of the chloromethyl group introduces electrophilic character to the molecule, making it suitable for various nucleophilic substitution reactions. On the other hand, the cyano group at the 6-position enhances the compound's ability to participate in π-interactions and hydrogen bonding, which are critical for bioavailability and molecular recognition in biological systems.

One of the most notable applications of 885275-72-9 is in the development of advanced materials for electronic devices. Researchers have explored its use as a precursor for synthesizing high-performance organic semiconductors. The compound's ability to form stable π-conjugated systems makes it ideal for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). Recent breakthroughs in this area have demonstrated enhanced charge transport properties when imidazo[1,2-a]pyridine derivatives are incorporated into device architectures.

In addition to its electronic applications, 885275-72-9 has shown promise in catalytic chemistry. The compound's unique structure allows it to act as a ligand in transition metal-catalyzed reactions. For instance, studies have revealed its effectiveness in facilitating cross-coupling reactions, such as Suzuki-Miyaura couplings, under mild conditions. This capability underscores its potential as a valuable tool in organic synthesis and industrial chemical processes.

The synthesis of 885275-72-9 involves a multi-step process that typically begins with the preparation of imidazo[1,2-a]pyridine derivatives through cyclization reactions. The introduction of the chloromethyl and cyano groups requires careful control over reaction conditions to ensure high yields and purity. Recent advancements in asymmetric synthesis have also enabled the production of enantiomerically enriched versions of this compound, opening new avenues for chiral catalysis and asymmetric drug design.

From an environmental perspective, researchers have investigated the biodegradability and eco-friendly synthesis routes for 885275-72-9. Green chemistry approaches, such as using renewable feedstocks and minimizing waste generation during synthesis, have been explored to enhance the sustainability of this compound's production. These efforts align with global initiatives aimed at reducing environmental impact while maintaining high standards of chemical innovation.

In conclusion, 885275-72-9, or 2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile, stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in future technological innovations. As research continues to uncover new possibilities for this compound, its role in shaping cutting-edge technologies is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885275-72-9)2-Chloromethyl-imidazo1,2-apyridine-6-carbonitrile
A861987
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):1397.0/372.0/181.0
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